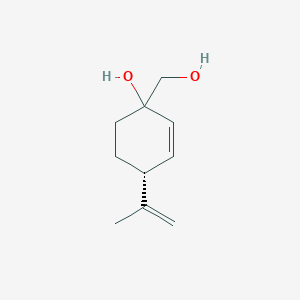
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 495.6 g/mol.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is known that this compound can penetrate cell membranes and has the potential to interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be due to its ability to absorb light energy and transfer it to other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) are not well understood. However, studies have shown that this compound has the potential to penetrate cell membranes and interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment.
Advantages and Limitations for Lab Experiments
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages and limitations for lab experiments. One advantage is its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment. However, a limitation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in lab experiments.
Future Directions
There are several future directions for research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to further investigate its potential as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential as a photosensitizer in cancer treatment. Finally, research could be conducted to explore the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in other fields, such as materials science or nanotechnology.
Conclusion:
In conclusion, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has potential applications in various fields, including drug delivery and cancer treatment. While its mechanism of action is not fully understood, studies have shown that it has the potential to penetrate cell membranes and interact with cellular components. Further research is needed to fully understand the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and to explore its potential in other fields.
Synthesis Methods
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 2-(heptyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(heptyloxy)phenol. This intermediate is then reacted with 2-bromoethyl propionate in the presence of a base to form 1-(1-piperidinylmethyl)-2-propoxyethyl 2-(heptyloxy)phenyl ether. Finally, this compound is reacted with ethanedioic acid to form Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. This compound has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer to kill cancer cells.
properties
CAS RN |
143503-38-2 |
|---|---|
Molecular Formula |
C27H44N2O8 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-13-19-30-24-15-10-9-14-23(24)26-25(28)31-22(21-29-18-4-2)20-27-16-11-8-12-17-27;3-1(4)2(5)6/h9-10,14-15,22H,3-8,11-13,16-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
InChI Key |
PHIDOZYIELEWGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
synonyms |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-heptoxypheny l)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





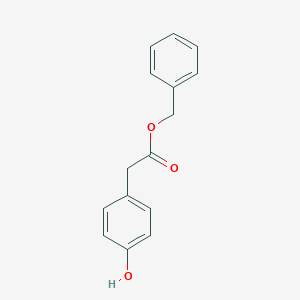
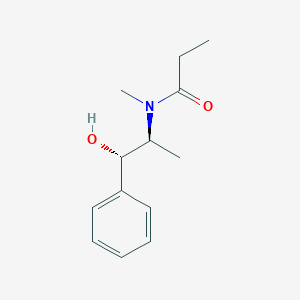
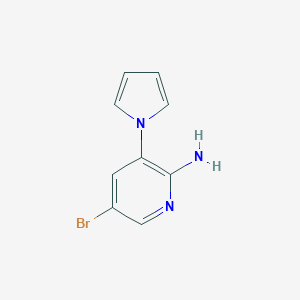
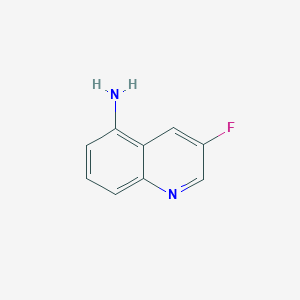
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
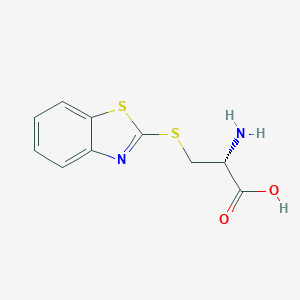
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
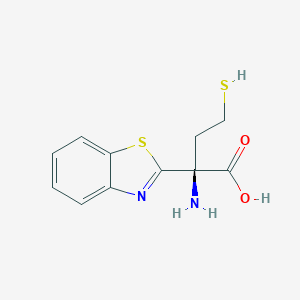
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)

